molecular formula C9H11F2NO B3175687 {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine CAS No. 958863-65-5

{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine

Cat. No.: B3175687
CAS No.: 958863-65-5
M. Wt: 187.19 g/mol
InChI Key: VLUDGNVGCUKISU-UHFFFAOYSA-N
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Description

{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine is an organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine typically involves the introduction of the difluoromethoxy group onto a phenyl ring, followed by the attachment of the methylamine group. One common method is the reaction of a difluoromethoxy-substituted benzyl halide with methylamine under basic conditions. This reaction can be carried out using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: Nucleophilic substitution reactions can replace the difluoromethoxy or methylamine groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted benzaldehydes or benzoic acids, while reduction could produce difluoromethoxy-substituted benzylamines.

Scientific Research Applications

{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of biological systems and interactions, particularly in the development of bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the methylamine group may facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    {[2-(Methoxy)phenyl]methyl}(methyl)amine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    {[2-(Trifluoromethoxy)phenyl]methyl}(methyl)amine: Contains a trifluoromethoxy group, which may alter its chemical properties and reactivity.

Uniqueness

{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects compared to its methoxy and trifluoromethoxy analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[2-(difluoromethoxy)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-12-6-7-4-2-3-5-8(7)13-9(10)11/h2-5,9,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUDGNVGCUKISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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